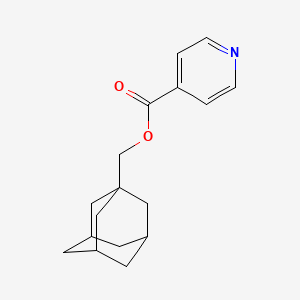
Isonicotinic acid, 1-adamantylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 1-adamantylmethyl ester, is an organic compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.3541 g/mol . This compound is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with 1-adamantylmethyl alcohol. It is known for its unique structure, combining the pyridine ring of isonicotinic acid with the bulky adamantyl group, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of isonicotinic acid, 1-adamantylmethyl ester, typically involves the esterification of isonicotinic acid with 1-adamantylmethyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . Industrial production methods may involve the use of a cation-exchange resin to catalyze the esterification process, which simplifies the isolation and purification of the ester .
Analyse Chemischer Reaktionen
Isonicotinic acid, 1-adamantylmethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and 1-adamantylmethyl alcohol under acidic or basic conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although the ester group remains relatively inert under these conditions.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include isonicotinic acid, 1-adamantylmethyl alcohol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, 1-adamantylmethyl ester, has several scientific research applications:
Wirkmechanismus
The mechanism of action of isonicotinic acid, 1-adamantylmethyl ester, involves its interaction with specific molecular targets. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, leading to cell death . The ester itself may act as a prodrug, requiring activation by enzymatic processes to exert its effects . The molecular pathways involved include the inhibition of enzymes critical for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Isonicotinic acid, 1-adamantylmethyl ester, can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the ester group and has different solubility and reactivity properties.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position instead of the 4-position, leading to different biological activities.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position, also exhibiting distinct chemical behavior.
The uniqueness of this compound, lies in the presence of the bulky adamantyl group, which can influence its steric and electronic properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64140-41-6 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-adamantylmethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C17H21NO2/c19-16(15-1-3-18-4-2-15)20-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2 |
InChI-Schlüssel |
DWZKGLSNCOFPKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


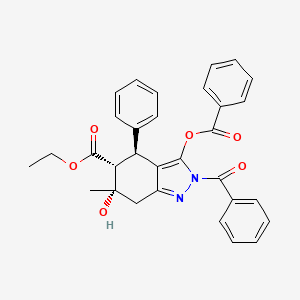
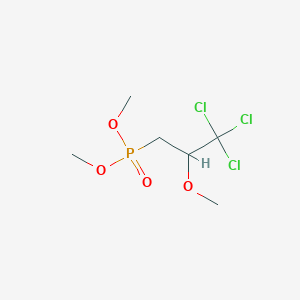
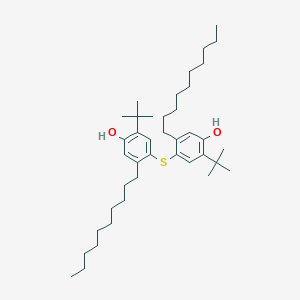
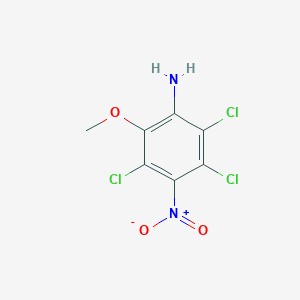
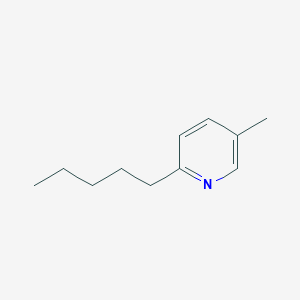
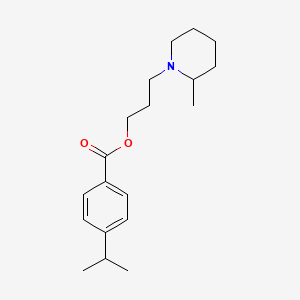
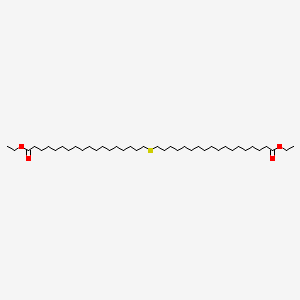
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)
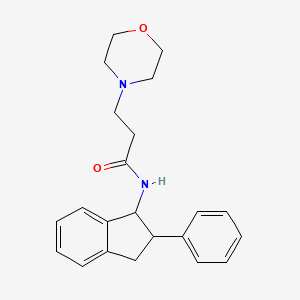
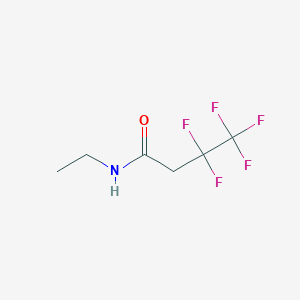
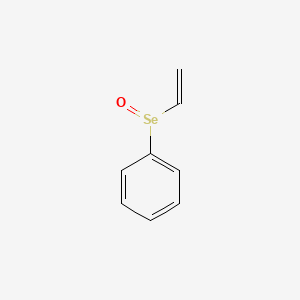
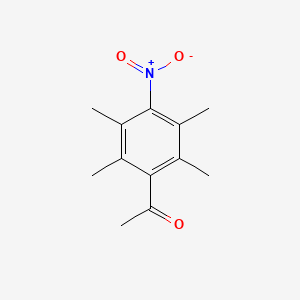
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
